

Application Notes and Protocols for Intravenous Administration of Trofolastat in Mice

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Compound of Interest

Compound Name: Trofolastat

Cat. No.: B15192661

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Introduction

Trofolastat is a potent, small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a cell surface enzyme that is highly expressed in prostate cancer. Its utility in preclinical research often necessitates intravenous (IV) administration to study its pharmacokinetics, biodistribution, and efficacy in mouse models of prostate cancer. This document provides detailed protocols for the preparation and intravenous administration of **Trofolastat** in mice, intended for researchers, scientists, and drug development professionals.

Physicochemical Data

A summary of the key physicochemical properties of **Trofolastat** is provided below. This information is critical for the proper handling and formulation of the compound.

Property	Value	Source
Molecular Formula	C ₃₇ H ₅₀ N ₁₀ O ₂₀	PubChem
Molecular Weight	954.8 g/mol	PubChem
Appearance	White to off-white solid	Assumed
Solubility	See formulation protocol below	Internal Data

Experimental Protocols

Protocol 1: Preparation of Trofolastat Formulation for Intravenous Administration

This protocol describes the preparation of a **Trofolastat** solution suitable for intravenous injection in mice. Due to the limited aqueous solubility of many small molecule inhibitors, a co-solvent system is often required. A commonly used vehicle for such compounds in preclinical studies is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Materials:

- **Trofolastat** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Sterile saline (0.9% sodium chloride) for injection
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile, pyrogen-free pipette tips
- Vortex mixer
- Sonicator (optional)
- Sterile 0.22 µm syringe filter

Procedure:

- Prepare the Vehicle Mixture:

- In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
- For example, to prepare 1 mL of the vehicle, add 100 μ L of DMSO, 400 μ L of PEG300, 50 μ L of Tween-80, and 450 μ L of sterile saline.
- Vortex the mixture thoroughly until a clear, homogeneous solution is formed.
- Dissolve **Trofolastat**:
 - Weigh the required amount of **Trofolastat** powder to achieve the desired final concentration (e.g., 2 mg/mL).
 - Add the **Trofolastat** powder to the pre-mixed vehicle.
 - Vortex the mixture vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
 - Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Sterile Filtration:
 - Draw the **Trofolastat** solution into a sterile syringe.
 - Attach a sterile 0.22 μ m syringe filter to the syringe.
 - Filter the solution into a new sterile, pyrogen-free vial. This step is crucial to ensure the sterility of the final injectable solution.
- Storage and Handling:
 - The prepared **Trofolastat** solution should be used immediately.
 - If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the formulation under these conditions should be validated. Do not freeze.

Protocol 2: Intravenous Administration of Trofolastat in Mice

This protocol outlines the procedure for the intravenous injection of the prepared **Trofolastat** solution into the lateral tail vein of a mouse.

Materials:

- Prepared **Trofolastat** solution
- Mouse restraint device
- 27-30 gauge needle attached to a 1 mL sterile syringe
- 70% ethanol or isopropanol wipes
- Heat lamp or warming pad

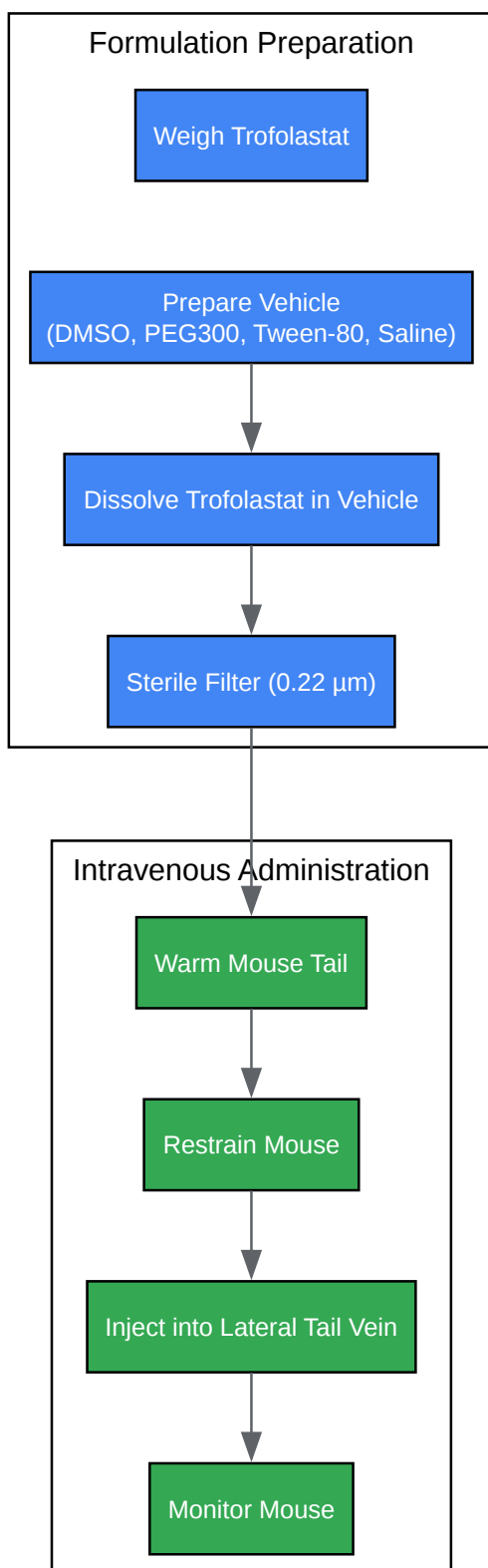
Procedure:

- Animal Preparation:
 - Gently warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes. This will cause vasodilation of the tail veins, making them more visible and easier to access.
 - Place the mouse in a suitable restraint device to minimize movement and stress.
- Injection Site Preparation:
 - Wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site.
- Syringe Preparation:
 - Draw the desired volume of the **Trofolastat** solution into the syringe. Ensure there are no air bubbles in the syringe. The maximum recommended injection volume for a bolus IV injection in a mouse is 5-10 mL/kg of body weight. For a 25g mouse, this corresponds to a maximum volume of 125-250 μ L.

- Intravenous Injection:
 - Position the needle, with the bevel facing upwards, parallel to one of the lateral tail veins.
 - Gently insert the needle into the vein. A slight "flashback" of blood into the hub of the needle may be observed upon successful entry into the vein.
 - Slowly and steadily inject the **Trofolastat** solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite tail vein.
- Post-Injection Care:
 - After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
 - Return the mouse to its cage and monitor for any adverse reactions.

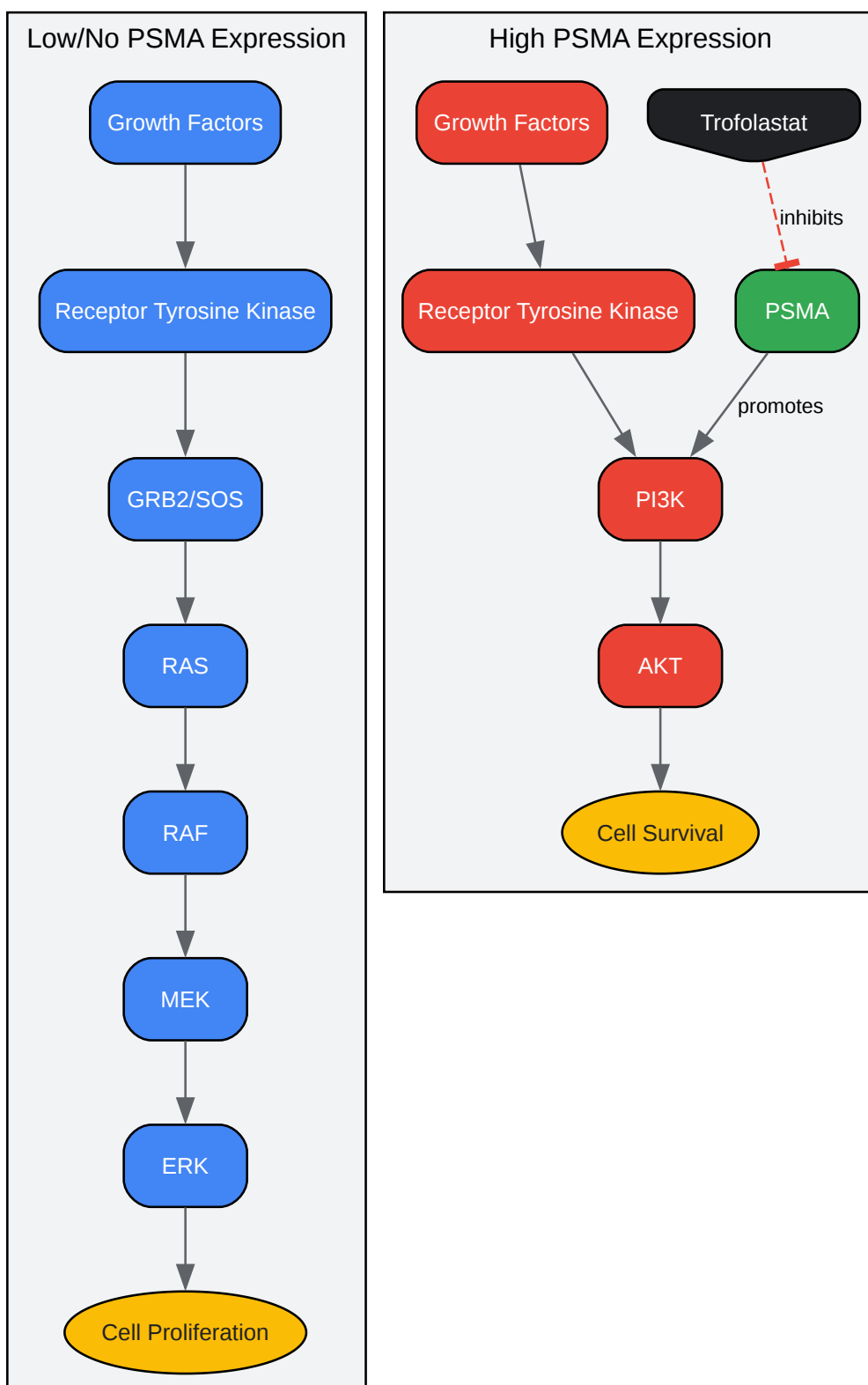
Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway involving **Trofolastat**'s target, PSMA.



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Figure 1. Experimental workflow for preparing and administering **Trofolastat**.



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Figure 2. PSMA-mediated signaling pathway shift and inhibition by **Trofolastat**.

Disclaimer

This protocol is intended as a guideline and may require optimization for specific experimental conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. The user is responsible for ensuring the safety and ethical treatment of all animals used in research.

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